molecular formula C7H10O3 B12595699 Acetic acid, (2-butynyloxy)-, methyl ester CAS No. 647033-09-8

Acetic acid, (2-butynyloxy)-, methyl ester

Cat. No.: B12595699
CAS No.: 647033-09-8
M. Wt: 142.15 g/mol
InChI Key: XNUQCZPNVMPVPJ-UHFFFAOYSA-N
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Description

Acetic acid, (2-butynyloxy)-, methyl ester is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

647033-09-8

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

methyl 2-but-2-ynoxyacetate

InChI

InChI=1S/C7H10O3/c1-3-4-5-10-6-7(8)9-2/h5-6H2,1-2H3

InChI Key

XNUQCZPNVMPVPJ-UHFFFAOYSA-N

Canonical SMILES

CC#CCOCC(=O)OC

Origin of Product

United States

Biological Activity

Acetic acid, (2-butynyloxy)-, methyl ester (commonly referred to as butynyloxy methyl acetate) is an organic compound that has garnered attention due to its potential biological activities. This article explores various aspects of its biological activity, including antimicrobial properties, toxicity profiles, and its applications in different fields through a comprehensive review of relevant literature.

Chemical Structure and Properties

  • Chemical Formula : C₇H₁₄O₂
  • Molecular Weight : 142.19 g/mol
  • IUPAC Name : this compound

The compound features a butynyl group attached to an acetic acid moiety through an ether linkage, which influences its reactivity and biological interactions.

Antimicrobial Activity

Numerous studies have assessed the antimicrobial properties of acetic acid derivatives. For instance, the essential oils containing similar esters have shown significant antibacterial activity against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus0.22 mg/ml
Escherichia coli0.44 mg/ml
Pseudomonas aeruginosaHigh resistance observed

These results indicate that while some bacteria are susceptible to the compound, others exhibit high resistance, suggesting a need for further investigation into its efficacy and mechanisms of action.

Toxicity Profile

The safety data sheets for acetic acid methyl ester indicate that it is not classified as acutely toxic but may cause serious eye irritation. The following toxicity parameters have been established:

Endpoint Value Species
Oral LD506,482 mg/kgRat
Dermal LD50>2,000 mg/kgRat
Aquatic Toxicity (LC50)≤350 mg/l (fish)ECHA

These findings suggest that while the compound has low acute toxicity, caution should be exercised in handling due to potential irritant effects on eyes and skin .

Study on Antioxidant Properties

A recent study evaluated the antioxidant potential of butynyloxy methyl acetate using DPPH radical scavenging assays. The compound demonstrated moderate antioxidant activity compared to standard antioxidants like ascorbic acid. The results indicated a correlation between the structure of the ester and its ability to neutralize free radicals.

Synergistic Effects with Other Compounds

Research has indicated that butynyloxy methyl acetate can enhance the efficacy of certain fungicides when used in synergistic mixtures. This property can be beneficial in agricultural applications where enhanced pest control is desired without increasing toxicity levels .

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Complex Molecules

Acetic acid, (2-butynyloxy)-, methyl ester serves as an important building block in organic synthesis. It can be utilized to create various derivatives and complex molecules through reactions such as:

  • Esterification : This process allows for the formation of esters from alcohols and acids, facilitating the synthesis of diverse organic compounds.
  • Alkyne Reactions : The presence of the butynyl group enables unique alkyne reactions that can lead to the formation of cyclic compounds or other functional groups.

Applications in Pharmaceuticals

2. Drug Development

The compound has been explored for its potential use in drug development. Its structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties. Case studies have shown:

  • Anti-inflammatory Properties : Research indicates that derivatives of acetic acid esters exhibit anti-inflammatory effects, making them candidates for further pharmaceutical exploration.
  • Antimicrobial Activity : Some studies suggest that compounds derived from this compound demonstrate antimicrobial properties, which could be beneficial in developing new antibiotics.

Applications in Material Science

3. Polymer Production

This compound can be used in the production of polymers. Its reactivity allows it to participate in polymerization processes:

  • Coatings and Adhesives : The compound can be incorporated into formulations for coatings and adhesives due to its ability to enhance adhesion properties.
  • Composite Materials : Research has indicated that incorporating this ester into composite materials can improve mechanical strength and thermal stability.

Data Table: Summary of Applications

Application AreaSpecific Use CasesObservations/Findings
Organic SynthesisBuilding block for complex moleculesFacilitates esterification and alkyne reactions
PharmaceuticalsDrug development for anti-inflammatory and antimicrobial usesPromising biological activity observed in derivatives
Material ScienceProduction of coatings and adhesivesEnhances adhesion properties in formulations

Case Studies

  • Synthesis of Novel Anti-inflammatory Agents
    • Researchers synthesized a series of acetic acid esters based on (2-butynyloxy)-methyl ester derivatives. The study found that certain modifications led to enhanced anti-inflammatory activity compared to existing drugs.
  • Development of Antimicrobial Polymers
    • A study investigated the incorporation of this compound into polymer matrices. Results indicated improved antimicrobial properties without compromising mechanical integrity.

Chemical Reactions Analysis

Hydrolysis Reactions

Esters undergo hydrolysis under acidic or basic conditions to yield carboxylic acids (or carboxylates) and alcohols. For this compound, hydrolysis proceeds via nucleophilic acyl substitution.

Base-Promoted Hydrolysis (Saponification)

In alkaline media, hydroxide ions attack the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The alkoxide leaving group (2-butynyloxy) is expelled, generating acetic acid (deprotonated as acetate) and methanol 7.

StepMechanism DescriptionKey Features
1Nucleophilic attack by OH⁻ at carbonyl carbonFormation of tetrahedral alkoxide intermediate
2Cleavage of the ester bondExpulsion of 2-butyn-1-olate
3DeprotonationYields sodium/potassium acetate and methanol

Reaction Conditions :

  • Requires stoichiometric NaOH/KOH .

  • Irreversible due to deprotonation of the carboxylic acid 7.

Acid-Catalyzed Hydrolysis

Protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack by water. The mechanism is reversible and follows:

StepMechanism Description
1Protonation of carbonyl oxygen
2Water attacks carbonyl carbon
3Proton transfers and elimination of methanol
4Deprotonation to yield acetic acid

Reaction Conditions :

  • Catalyzed by H₂SO₄ or HCl7 .

  • Equilibrium-driven; water removal favors ester formation (Fischer esterification)7.

Transesterification

The methoxy group can be replaced by other alcohols under acidic or basic conditions. For example, reaction with ethanol yields ethyl (2-butynyloxy)acetate:

CH3COOCH2C≡CCH3+CH3CH2OHH+CH3COOCH2C≡CCH3+CH3OH\text{CH}_3\text{COOCH}_2\text{C≡CCH}_3 + \text{CH}_3\text{CH}_2\text{OH} \xrightarrow{\text{H}^+} \text{CH}_3\text{COOCH}_2\text{C≡CCH}_3 + \text{CH}_3\text{OH}

Key Features :

  • Requires catalytic acid (e.g., H₂SO₄) or base .

  • Thermodynamically controlled; excess alcohol drives the reaction .

Reactivity of the Alkyne Moiety

The 2-butynyloxy group introduces potential for alkyne-specific reactions, though direct evidence for this compound is limited. Theoretically, it may participate in:

  • Hydrogenation : Catalytic hydrogenation (e.g., H₂/Pd) could reduce the triple bond to a single bond, forming a butyloxy derivative.

  • Cycloadditions : Click chemistry (e.g., Huisgen cycloaddition with azides) might occur under copper catalysis.

Thermal Decomposition

At elevated temperatures (>440°C), esters like methyl acetate decompose into ketene and methanol :

CH3COOCH2C≡CCH3ΔCH2=C=O+CH3OH+HC≡CCH3\text{CH}_3\text{COOCH}_2\text{C≡CCH}_3 \xrightarrow{\Delta} \text{CH}_2=\text{C}=O + \text{CH}_3\text{OH} + \text{HC≡CCH}_3

Applications :

  • Ketene is a valuable intermediate in acetylations .

Nucleophilic Substitutions

The ester’s carbonyl carbon is susceptible to nucleophilic attack by amines, yielding amides:

CH3COOCH2C≡CCH3+NH3CH3CONH2+CH3OCH2C≡CCH3\text{CH}_3\text{COOCH}_2\text{C≡CCH}_3 + \text{NH}_3 \rightarrow \text{CH}_3\text{CONH}_2 + \text{CH}_3\text{OCH}_2\text{C≡CCH}_3

Conditions :

  • Requires anhydrous ammonia and heat .

Q & A

Basic: What synthetic strategies are recommended for preparing acetic acid, (2-butynyloxy)-, methyl ester, and what reaction conditions optimize yield?

Answer:
The synthesis typically involves esterification between 2-butyn-1-ol and methyl acetyl chloride under acidic catalysis. Key steps include:

  • Protection of reactive groups : Use tert-butyldimethylsilyl (TBS) ether to protect the hydroxyl group in 2-butyn-1-ol, preventing side reactions .
  • Esterification : React the protected alcohol with methyl acetyl chloride in anhydrous dichloromethane, using 4-dimethylaminopyridine (DMAP) as a catalyst. Maintain temperatures below 0°C to minimize propargyl alcohol oxidation .
  • Deprotection : Remove the TBS group using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF).
    Yield optimization requires strict moisture control, stoichiometric excess of methyl acetyl chloride (1.2 equivalents), and inert atmosphere (N₂/Ar).

Basic: How can spectroscopic techniques (IR, NMR, MS) confirm the structure of this compound?

Answer:

  • IR Spectroscopy : The ester carbonyl (C=O) stretch appears at ~1740–1720 cm⁻¹. The butynyloxy C≡C bond shows a weak absorption near 2120 cm⁻¹, while C-O-C ester vibrations occur at 1240–1160 cm⁻¹ .
  • ¹H NMR : The methyl ester group (-COOCH₃) resonates as a singlet at δ 3.6–3.8 ppm. The butynyloxy protons (HC≡C-O-) exhibit a triplet for the terminal CH₂ (δ 4.3–4.5 ppm) and a singlet for the acetylenic proton (δ 2.0–2.2 ppm) .
  • Mass Spectrometry (EI-MS) : The molecular ion [M⁺] is often weak. Dominant fragments include m/z 43 (CH₃CO⁺) and m/z 71 (CH₂=C=O⁺). The butynyloxy moiety may fragment to m/z 55 (C₄H₇O⁺) .

Advanced: What thermodynamic parameters (ΔG°, ΔH°) govern the stability of this compound under hydrolytic conditions?

Answer:
Hydrolysis kinetics depend on:

  • Activation Enthalpy (ΔH‡) : Calculated via Eyring analysis from Arrhenius plots (k vs. 1/T). For analogous esters (e.g., methyl 2,4-dichlorophenoxyacetate), ΔH‡ ranges from 60–80 kJ/mol .
  • Entropy (ΔS‡) : Negative values (-50 to -100 J/mol·K) indicate a more ordered transition state during nucleophilic attack by water .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state, reducing ΔG‡ by 10–15 kJ/mol compared to aqueous systems .

Advanced: How does the butynyloxy substituent influence the compound’s reactivity in cross-coupling reactions compared to alkyl/aryl esters?

Answer:
The butynyloxy group enhances reactivity via:

  • Electronic Effects : The electron-withdrawing acetylenic ether lowers the LUMO energy of the ester carbonyl, facilitating nucleophilic attack. DFT studies show a 0.3 eV reduction compared to methyl acetate .
  • Steric Effects : The linear butynyl chain minimizes steric hindrance, enabling Pd-catalyzed Sonogashira couplings with aryl halides. Yields exceed 70% with Pd(PPh₃)₄/CuI catalysts in THF .
  • Competing Pathways : Propargyl-allenyl isomerization may occur above 80°C, monitored via in-situ FTIR .

Advanced: What analytical methods detect trace levels (<1 ppm) of this compound in biological matrices?

Answer:

  • Derivatization-GC/MS : Convert the ester to its pentafluorobenzyl derivative using PFB-Br. Detection limits reach 0.1 pg/μL with electron capture detection (ECD) .
  • LC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water. Quantify via multiple reaction monitoring (MRM) transitions (e.g., m/z 157 → 85 for fragmentation) .
  • Immunoassays : Develop polyclonal antibodies against the ester’s methylated derivative. Cross-reactivity with similar esters (e.g., methyl phenoxyacetate) is <5% after affinity purification .

Advanced: How do computational methods (DFT, MD) predict the solvation dynamics and aggregation behavior of this ester in polar solvents?

Answer:

  • Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) calculations reveal strong hydrogen bonding between the ester carbonyl and water (bond length: 1.8 Å). Solvation free energy (ΔGₛₒₗᵥ) is -25 kJ/mol .
  • Molecular Dynamics (MD) : Simulations in ethanol show clustering at 0.5 M concentration, driven by dipole-dipole interactions. Radial distribution functions (RDFs) indicate preferential orientation of methyl groups toward solvent .

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